Home > Products > Screening Compounds P25558 > 5-Hydroxy saxagliptin
5-Hydroxy saxagliptin - 841302-24-7

5-Hydroxy saxagliptin

Catalog Number: EVT-1488507
CAS Number: 841302-24-7
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxy Saxagliptin (5-OH Saxagliptin) is the major, pharmacologically active metabolite of Saxagliptin. [] Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [] 5-Hydroxy Saxagliptin is formed through the metabolism of Saxagliptin by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5. [, ] While both Saxagliptin and 5-Hydroxy Saxagliptin demonstrate DPP-4 inhibitory activity, the catalytic efficiency of CYP3A4 for this metabolic process is significantly higher than that of CYP3A5. []

Saxagliptin

Compound Description: Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and suppress glucagon secretion, leading to improved blood glucose control. Saxagliptin is primarily metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP3A4/5, to form its major active metabolite, 5-hydroxy saxagliptin. [, , , , , , ].

Relevance: Saxagliptin is the parent compound of 5-hydroxy saxagliptin, meaning that 5-hydroxy saxagliptin is formed from saxagliptin through metabolic processes in the body, primarily via CYP3A4/5-mediated oxidation. The two compounds share a very similar structure, with 5-hydroxy saxagliptin possessing an additional hydroxyl group at the 5-position of the saxagliptin molecule. Both saxagliptin and 5-hydroxy saxagliptin are pharmacologically active as DPP-4 inhibitors, contributing to the overall glucose-lowering effect of saxagliptin therapy. [, , , ]

Metformin

Compound Description: Metformin is a widely used oral antihyperglycemic agent belonging to the biguanide class. It improves glycemic control in individuals with type 2 diabetes by suppressing hepatic glucose production, reducing intestinal glucose absorption, and enhancing insulin sensitivity in peripheral tissues. Unlike saxagliptin, metformin does not directly affect incretin hormone levels. [, ]

Relevance: Metformin is often used in combination with saxagliptin for the treatment of type 2 diabetes. Fixed-dose combination formulations containing both saxagliptin and metformin are available to improve patient adherence and convenience. Several studies have investigated the pharmacokinetics and pharmacodynamics of saxagliptin and metformin when administered together, ensuring their combined efficacy and safety profile. [, , ]

Dapagliflozin

Compound Description: Dapagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. It acts independently of insulin by promoting glucose excretion through the urine, thereby lowering blood glucose levels. []

Relevance: While not structurally related to 5-hydroxy saxagliptin, dapagliflozin represents another class of antidiabetic medication that could be used concurrently with saxagliptin. This co-administration necessitates analytical methods capable of simultaneously quantifying both drugs and their metabolites, as exemplified by the UPLC-MS/MS assay developed for saxagliptin, 5-hydroxy saxagliptin, and dapagliflozin. []

Linagliptin

Compound Description: Linagliptin, similar to saxagliptin, is a DPP-4 inhibitor utilized for glycemic control in type 2 diabetes. While both drugs target the same enzyme to enhance incretin action, their chemical structures and pharmacokinetic properties differ. []

Relevance: Linagliptin serves as a comparator to saxagliptin within the DPP-4 inhibitor class. Research suggests that despite comparable glucose-lowering efficacy, linagliptin demonstrated a superior effect on left ventricular contractility and myocardial mitochondrial respiration compared to saxagliptin and 5-hydroxy saxagliptin in a mouse model of myocardial infarction. These findings highlight that subtle distinctions within the DPP-4 inhibitor class can lead to divergent cardiovascular effects. []

Glimepiride

Compound Description: Glimepiride is a sulfonylurea medication prescribed for managing type 2 diabetes. Its mechanism of action involves stimulating insulin release from pancreatic beta cells. []

Relevance: Glimepiride represents an alternative class of antidiabetic drugs with a distinct mode of action from saxagliptin and 5-hydroxy saxagliptin. In a study comparing different antidiabetic agents, glimepiride did not exhibit the same positive impact on left ventricular contractility and mitochondrial respiration observed with linagliptin and saxagliptin after myocardial infarction in mice. This difference underscores the importance of considering both drug class and individual drug characteristics when evaluating potential cardiovascular effects. []

Source

5-Hydroxy saxagliptin is produced through the hepatic metabolism of saxagliptin, primarily mediated by the cytochrome P450 3A4/5 enzymes. This metabolic pathway is crucial for the pharmacokinetics of saxagliptin, influencing both its efficacy and safety in clinical applications .

Classification

5-Hydroxy saxagliptin falls under the classification of pharmacological agents known as dipeptidyl peptidase-4 inhibitors. These compounds are designed to enhance the levels of incretin hormones, which play a vital role in glucose metabolism and insulin secretion.

Synthesis Analysis

Methods

The synthesis of 5-hydroxy saxagliptin typically involves multiple steps starting from the precursor compound saxagliptin. Key methods include:

  1. Oxidation: The conversion of saxagliptin to 5-hydroxy saxagliptin primarily occurs through oxidative processes facilitated by cytochrome P450 enzymes.
  2. Strecker Synthesis: This well-established method can be adapted for synthesizing various amino acid derivatives that serve as intermediates in producing saxagliptin and its metabolites .

Technical Details

The synthesis process can be optimized using various methodologies to improve yield and purity. For instance, using specific coupling reagents and optimizing reaction conditions are essential for enhancing the efficiency of synthesizing intermediates leading to 5-hydroxy saxagliptin .

Molecular Structure Analysis

Structure

The molecular structure of 5-hydroxy saxagliptin can be represented by its chemical formula C16H22N2O3C_{16}H_{22}N_2O_3. It features a hydroxyl group (-OH) at the fifth position relative to the saxagliptin backbone.

Data

  • Molecular Weight: Approximately 290.36 g/mol
  • Molecular Formula: C16H22N2O3C_{16}H_{22}N_2O_3
  • Structural Representation: The structure can be depicted using standard chemical notation, highlighting functional groups and stereochemistry relevant to its biological activity.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 5-hydroxy saxagliptin is its formation from saxagliptin through oxidative metabolism. This transformation is crucial for understanding its pharmacokinetic properties and therapeutic effects.

Technical Details

The reaction typically involves:

  • Hydroxylation: The introduction of a hydroxyl group at the fifth carbon atom, which modifies the pharmacological profile compared to saxagliptin.
  • Enzymatic Activity: The role of cytochrome P450 enzymes is pivotal in facilitating these transformations, impacting both efficacy and safety profiles .
Mechanism of Action

Process

5-Hydroxy saxagliptin acts as a reversible inhibitor of dipeptidyl peptidase-4, similar to its parent compound. The mechanism involves:

  1. Binding: It forms a covalent bond with the active site of dipeptidyl peptidase-4.
  2. Inhibition: This binding prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion and decreased glucagon levels.

Data

  • Inhibition Potency: 5-Hydroxy saxagliptin exhibits approximately half the potency of saxagliptin in inhibiting dipeptidyl peptidase-4, which is crucial for maintaining glucose homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 14.74
    • Strongest Basic pKa: 7.9
  • LogP (Partition Coefficient): Indicates hydrophobicity; values suggest moderate lipophilicity.
  • Polar Surface Area: Approximately 90.35 290.35\text{ }^2, reflecting potential permeability characteristics.
Applications

Scientific Uses

5-Hydroxy saxagliptin serves primarily as a metabolite in pharmacokinetic studies related to saxagliptin therapy for type 2 diabetes management. Its role in enhancing understanding of drug metabolism and efficacy makes it significant in both clinical settings and research environments focusing on diabetes treatment strategies.

Properties

CAS Number

841302-24-7

Product Name

5-Hydroxy saxagliptin

IUPAC Name

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1

InChI Key

GAWUJFVQGSLSSZ-YQWHHNEHSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Synonyms

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile; BMS 510849; 5-Hydroxy Saxagliptin; BMS 510849; M2 Saxagliptin Hydroxylated Metabolite

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.